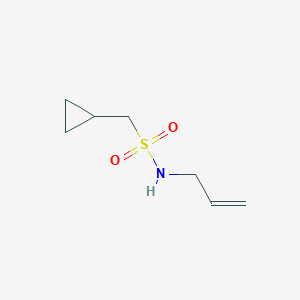![molecular formula C18H15N3O2 B13859544 N'-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide](/img/structure/B13859544.png)
N'-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide is a complex organic compound that features a quinoline core substituted with a benzodioxole moiety and an ethanimidamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a benzodioxole boronic acid derivative and a halogenated quinoline.
Formation of the Ethanimidamide Group: The ethanimidamide group can be introduced through a reaction with an appropriate amidine reagent under basic conditions.
Industrial Production Methods
Industrial production of N’-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N’-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline and benzodioxole moieties.
Reduction: Reduced forms of the quinoline and benzodioxole groups.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
N’-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with biological targets.
作用機序
The mechanism of action of N’-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The benzodioxole moiety can interact with aromatic residues in proteins, while the quinoline core may intercalate with DNA, disrupting cellular processes.
類似化合物との比較
Similar Compounds
1-(1,3-benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Investigated for their anticancer activity.
2-(1,3-benzodioxol-5-yl)ethanamine: Used in the synthesis of various bioactive compounds.
Uniqueness
N’-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide is unique due to its combination of a quinoline core with a benzodioxole moiety and an ethanimidamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
特性
分子式 |
C18H15N3O2 |
|---|---|
分子量 |
305.3 g/mol |
IUPAC名 |
N'-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide |
InChI |
InChI=1S/C18H15N3O2/c1-11(19)20-14-4-6-16-12(8-14)2-5-15(21-16)13-3-7-17-18(9-13)23-10-22-17/h2-9H,10H2,1H3,(H2,19,20) |
InChIキー |
NZJNHLMEIQZARA-UHFFFAOYSA-N |
正規SMILES |
CC(=NC1=CC2=C(C=C1)N=C(C=C2)C3=CC4=C(C=C3)OCO4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



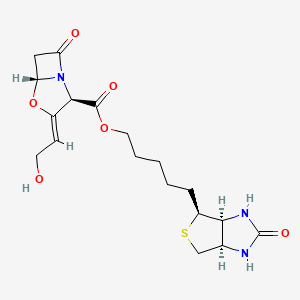
![(17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13859476.png)
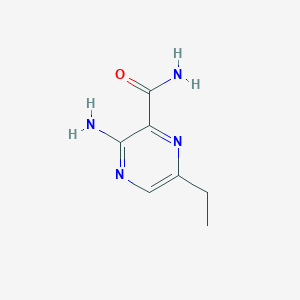
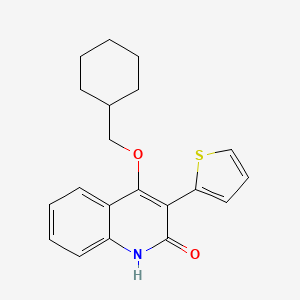
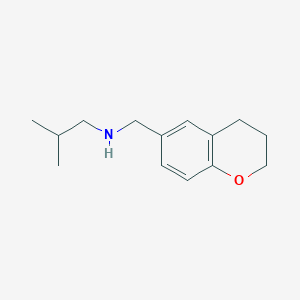
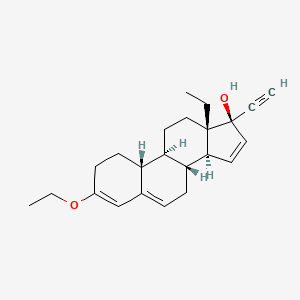
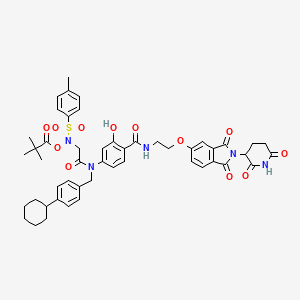
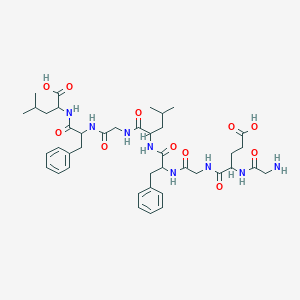
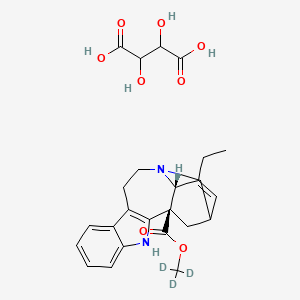
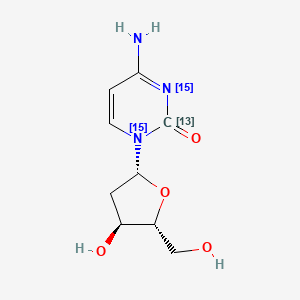
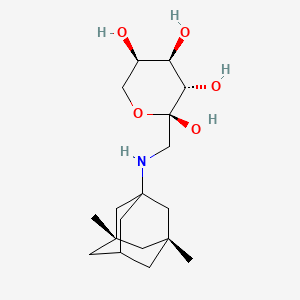
![2-amino-5-hydroxy-1-[3-(1H-indazol-5-yl)-2-methylphenyl]pyridin-4-one](/img/structure/B13859536.png)
